

# Spectroscopic Profile of 3-(2-Methoxyphenyl)propanoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(2-Methoxyphenyl)propanoic acid

**Cat. No.:** B180961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-(2-Methoxyphenyl)propanoic acid** (CAS No. 6342-77-4), a compound of interest in various research and development applications. This document presents a compilation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization and analysis.

## Physicochemical Properties

| Property         | Value                                          |
|------------------|------------------------------------------------|
| Chemical Formula | C <sub>10</sub> H <sub>12</sub> O <sub>3</sub> |
| Molecular Weight | 180.20 g/mol <a href="#">[1]</a>               |
| CAS Number       | 6342-77-4 <a href="#">[1]</a>                  |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **3-(2-Methoxyphenyl)propanoic acid**.

Table 1:  $^1\text{H}$  NMR Spectral Data (Predicted)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment             |
|------------------------------------|--------------|-------------|------------------------|
| ~11-12                             | Singlet      | 1H          | -COOH                  |
| ~7.20                              | Multiplet    | 1H          | Ar-H                   |
| ~7.15                              | Multiplet    | 1H          | Ar-H                   |
| ~6.90                              | Multiplet    | 2H          | Ar-H                   |
| ~3.85                              | Singlet      | 3H          | -OCH <sub>3</sub>      |
| ~2.95                              | Triplet      | 2H          | -CH <sub>2</sub> -Ar   |
| ~2.65                              | Triplet      | 2H          | -CH <sub>2</sub> -COOH |

Table 2:  $^{13}\text{C}$  NMR Spectral Data (Predicted)

| Chemical Shift ( $\delta$ ) ppm | Assignment                    |
|---------------------------------|-------------------------------|
| ~179                            | C=O                           |
| ~157                            | C-OCH <sub>3</sub> (Aromatic) |
| ~130                            | C-H (Aromatic)                |
| ~128                            | C-CH <sub>2</sub> (Aromatic)  |
| ~121                            | C-H (Aromatic)                |
| ~110                            | C-H (Aromatic)                |
| ~55                             | -OCH <sub>3</sub>             |
| ~35                             | -CH <sub>2</sub> -COOH        |
| ~25                             | -CH <sub>2</sub> -Ar          |

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **3-(2-Methoxyphenyl)propanoic acid** are summarized below.

Table 3: IR Spectral Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                              |
|--------------------------------|-----------|-----------------------------------------|
| 3300-2500                      | Broad     | O-H stretch (Carboxylic Acid)           |
| 2975-2845                      | Medium    | C-H stretch (Alkyl)                     |
| 1725-1700                      | Strong    | C=O stretch (Carboxylic Acid)           |
| 1600-1450                      | Medium    | C=C stretch (Aromatic)                  |
| 1250-1000                      | Strong    | C-O stretch (Ether and Carboxylic Acid) |

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The NIST WebBook provides the mass spectrum for **3-(2-Methoxyphenyl)propanoic acid**.[\[1\]](#)[\[2\]](#)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Putative Assignment                                                            |
|-----|------------------------|--------------------------------------------------------------------------------|
| 180 | ~40                    | [M] <sup>+</sup> (Molecular Ion)                                               |
| 135 | ~100                   | [M - COOH] <sup>+</sup>                                                        |
| 107 | ~30                    | [M - COOH - CO] <sup>+</sup> or [C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> |
| 91  | ~20                    | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)                  |
| 77  | ~15                    | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)                     |

## Experimental Protocols

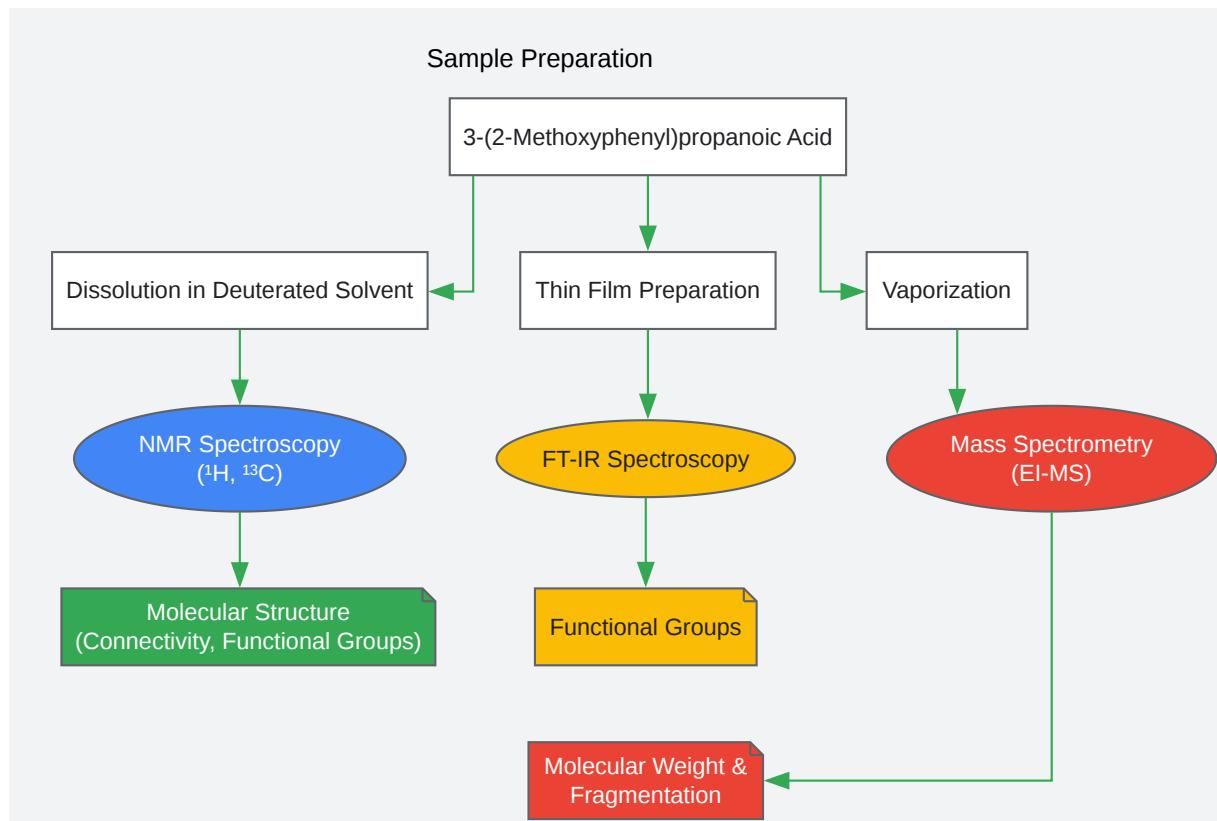
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-(2-Methoxyphenyl)propanoic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).<sup>[3]</sup> The use of a high-quality NMR tube is essential for good resolution.<sup>[3]</sup>
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Acquisition Parameters ( $^1\text{H}$  NMR):
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Spectral width: Appropriate for the chemical shift range of the compound.
- Acquisition Parameters ( $^{13}\text{C}$  NMR):
  - Number of scans: 1024 or more, depending on sample concentration.
  - Proton decoupling: Broadband decoupling to simplify the spectrum.
  - Relaxation delay: 2-5 seconds.
- Processing: Apply Fourier transformation to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy (Thin Film Method)

- Sample Preparation: Dissolve a small amount of **3-(2-Methoxyphenyl)propanoic acid** in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.


- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the clean salt plate.
  - Place the salt plate with the sample film in the spectrometer and collect the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Spectral Range: Typically scan from 4000 to 400  $\text{cm}^{-1}$ .

## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other detector records the abundance of each ion.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 2. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-Methoxyphenyl)propanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180961#spectroscopic-data-for-3-2-methoxyphenyl-propanoic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)